Polymerization Ceiling Temperature: 6- vs. 5-Membered Ring
The six-membered 2-methyl-1,3,2-dioxaphosphorinane 2-oxide exhibits a substantially lower polymerization ceiling temperature (Tc) than the five-membered 2-methyl-1,3,2-dioxaphospholane 2-oxide, making its ring-opening polymerization highly reversible and equilibrium-limited [1]. This thermodynamic penalty is intrinsic to the six-membered ring and is not observed for the 1,3,2-dioxaphospholane analog, which polymerizes with far less reversibility [1].
| Evidence Dimension | Polymerization ceiling temperature (Tc) / thermodynamic reversibility |
|---|---|
| Target Compound Data | Highly reversible polymerization; thermodynamic equilibrium parameters determined; low ceiling temperature (explicit Tc value not reported in the abstract, but described as 'highly reversible') [1] |
| Comparator Or Baseline | 2-Methyl-1,3,2-dioxaphospholane 2-oxide (five-membered ring): significantly less reversible polymerization [1] |
| Quantified Difference | Polymerization described as 'highly reversible' for the six-membered target vs. substantially less reversible for the five-membered analog [1] |
| Conditions | Bulk or solution ring-opening polymerization; anionic or cationic initiation [1] |
Why This Matters
A lower ceiling temperature means that bulk polymerization of the six-membered monomer cannot reach high conversion at elevated temperatures, directly dictating process temperature limits and monomer suitability for high-molecular-weight polymer synthesis.
- [1] Penczek, S. Polymerization of Cyclic Esters of Phosphoric Acid. In Polymerization of Heterocycles (Ring Opening); International Union of Pure and Applied Chemistry, 1977; pp 363–371. View Source
